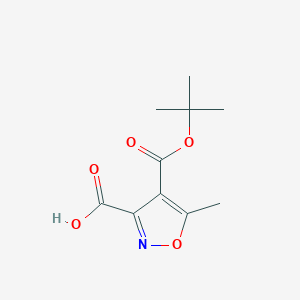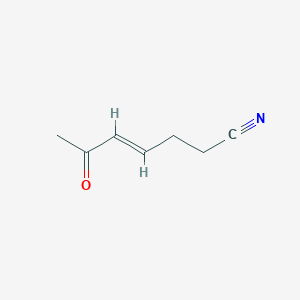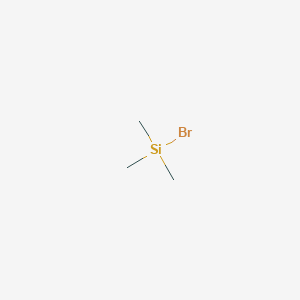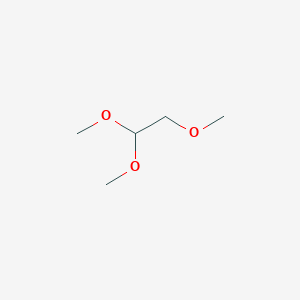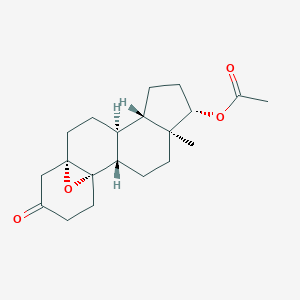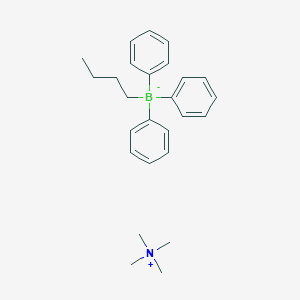
1-Phenylcyclobutanamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of 1-Phenylcyclobutanamine hydrochloride and related compounds involves multiple steps, including the addition of phenylacetylene to difluoro-dichloroethylene, hydrogenation, and hydrolysis processes. For example, the addition of phenylacetylene to 1,1-difluoro-2,2-dichloroethylene yields 1,1-difluoro-2,2-dichloro-3-phenylcyclobutene. Hydrogenation of this product can produce 1,1-difluoro-3-phenylcyclobutane, and further hydrolysis leads to the formation of phenylcyclobutane derivatives (Roberts, Kline, & Simmons, 1953).
Molecular Structure Analysis
The molecular structure of 1-Phenylcyclobutanamine hydrochloride and its derivatives can be quite complex and varies depending on the specific substitutions and reactions involved in their synthesis. Cyclobutane rings are known for their strain and unique reactivity due to the ring tension. Derivatives like 1-phenylcyclobutylamine are studied for their potential to act as monoamine oxidase inactivators, showcasing the importance of their structural analysis in understanding their biological activity (Silverman & Zieske, 1986).
Chemical Reactions and Properties
Phenylcyclobutylamines undergo a variety of chemical reactions due to the reactive nature of the cyclobutane ring and the presence of the phenyl group. For instance, 1-Phenylcyclobutylamine can act as both a substrate and an irreversible inactivator of monoamine oxidase, showcasing its chemical reactivity and potential for interaction with biological molecules. The reactions often involve radical intermediates and can lead to the formation of various metabolites (Silverman & Zieske, 1986).
Physical Properties Analysis
The physical properties of 1-Phenylcyclobutanamine hydrochloride and its derivatives can vary widely. These properties are influenced by the molecular structure, such as the presence of the phenyl group and the cyclobutane ring. Cyclobutane derivatives like 1-Phenylcyclobutanamine hydrochloride typically exhibit high strain energy, affecting their boiling points, melting points, and solubility in various solvents.
Chemical Properties Analysis
The chemical properties of 1-Phenylcyclobutanamine hydrochloride are characterized by its reactivity, which is significantly influenced by the strained cyclobutane ring and the phenyl group. This compound and its derivatives participate in a range of chemical reactions, including cycloadditions, nucleophilic substitutions, and electrophilic additions. Their reactivity can be harnessed in synthetic chemistry for the construction of complex molecules and in medicinal chemistry for the development of pharmacologically active compounds.
科学的研究の応用
Scientific Research Applications of Structurally Related Compounds
Chemical Synthesis and Medicinal Chemistry : The synthesis and structural characterization of compounds related to 1-Phenylcyclobutanamine hydrochloride, such as protected α-aminocyclobutanone, demonstrate their potential utility as modular synthons in medicinal chemistry. These compounds provide convenient access to cyclobutanone-containing lead inhibitors of hydrolase enzymes, including serine proteases and metalloproteases, which are crucial for developing new therapeutics (Mohammad et al., 2020).
Corrosion Inhibition : Research on heterocyclic compounds structurally related to 1-Phenylcyclobutanamine hydrochloride has highlighted their effectiveness as corrosion inhibitors. For example, studies on dithiazolidines have shown high inhibition efficiency in protecting mild steel in hydrochloric acid solutions, emphasizing the potential of cyclobutane-based compounds in industrial applications (Quraishi & Sardar, 2002).
Antibacterial Research : The synthesis and evaluation of new heterocyclic compounds, including sulfonamido moieties, have shown significant antibacterial activities. These studies suggest the applicability of cyclobutane and related compounds in developing novel antibacterial agents, highlighting their importance in addressing antibiotic resistance challenges (Azab et al., 2013).
Organic Chemistry and Ligand Design : Research on cyclobutane-substituted Schiff base ligands and their metal complexes showcases the role of cyclobutane-based compounds in creating complex molecular architectures. These compounds are important for studying metal-ligand interactions and have potential applications in catalysis and material science (Cukurovalı et al., 2000).
Antimicrobial and Antifungal Activities : Studies on polycyclic compounds, including chromene moieties, demonstrate their promising antimicrobial and antifungal activities. These findings indicate the potential of cyclobutane and related compounds in pharmaceutical research, especially in developing treatments for microbial infections (Abdelaziz et al., 2019).
特性
IUPAC Name |
1-phenylcyclobutan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N.ClH/c11-10(7-4-8-10)9-5-2-1-3-6-9;/h1-3,5-6H,4,7-8,11H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFVYFMNCNFMBGV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=CC=CC=C2)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenylcyclobutanamine hydrochloride | |
CAS RN |
120218-45-3 |
Source


|
| Record name | 1-phenylcyclobutan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

